molecular formula C11H11F2NO B2613098 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one CAS No. 1876240-21-9

4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one

Cat. No. B2613098
CAS RN: 1876240-21-9
M. Wt: 211.212
InChI Key: GBMQQSAIZRBZRU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorophenyl isocyanate, a related compound, include a density of 1.2±0.1 g/cm³, boiling point of 186.4±30.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, and a flash point of 58.9±14.2 °C .

Scientific Research Applications

Antitumor Activity through Tubulin-Targeting

The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives similar to 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one, has unveiled significant antiproliferative effects, particularly in combating cancer. These compounds, through their interaction with tubulin, have shown promise in disrupting microtubular structures within cancer cells, leading to G2/M arrest and apoptosis. Specifically, certain derivatives demonstrated potent activity against MCF-7 breast cancer cells, with minimal cytotoxicity, suggesting their potential for clinical development as anticancer agents (Greene et al., 2016).

Photophysical and Electrochemical Properties

A homologous set of dimethylphlorin macrocycles, adjusted by varying the identity of one aryl ring, displayed unique multielectron redox and photochemical properties. These compounds exhibited cooperative fluoride binding, which was allosteric in nature. The variation in the aryl substituent significantly influenced their redox events and photophysical behaviors, making them interesting subjects for further research in light absorption and redox chemistry applications (Pistner et al., 2013).

Organic Light-Emitting Devices (OLEDs)

Novel 2,4-difluorophenyl-functionalized arylamines were synthesized and assessed for their application in OLEDs. These compounds, when used as hole-transporting or hole-injecting layers, significantly improved the efficiency and brightness of OLED devices. The introduction of electron-withdrawing fluorinated substituents into the arylamine moiety was key to achieving balanced carrier injection and enhancing device performance (Li et al., 2012).

Antimicrobial Properties

Thiourea derivatives containing acylthioureas and variously substituted benzamides demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhanced their antimicrobial efficacy, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

3,4-Difluorophenyl isocyanate, a related compound, is classified as a dangerous substance. It is toxic if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation. It is also a combustible liquid .

properties

IUPAC Name

4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-11(2)9(14-10(11)15)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMQQSAIZRBZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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